Ccmi

描述

准备方法

合成路线和反应条件

CCMI 的合成涉及多个步骤,包括关键中间体的形成及其随后在受控条件下的反应。详细的合成路线和反应条件是专有的,未公开披露。 已知该化合物是使用标准有机合成技术合成的,其中涉及使用各种试剂和催化剂 .

工业生产方法

This compound 的工业生产遵循与实验室合成类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保最终产品的高收率和纯度。 该化合物通常以固体形式生产,可以溶解在二甲亚砜等溶剂中以供进一步使用 .

化学反应分析

反应类型

CCMI 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以氧化形成氧化衍生物。

还原: 该化合物可以还原形成还原衍生物。

取代: this compound 可以进行取代反应,其中特定的官能团被其他基团取代。

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件因所需产物而异,包括受控温度、压力和 pH 值 .

形成的主要产物

科学研究应用

Chemistry-Climate Model Initiative (CCMI)

Overview

The this compound is a collaborative effort aimed at improving the understanding of the interactions between chemistry and climate. It focuses on evaluating models that simulate atmospheric chemistry and climate processes, particularly concerning ozone levels and air quality.

Key Applications

-

Ozone Layer Projections

The this compound conducts simulations to assess the future state of the stratospheric ozone layer, which is vital for protecting life on Earth from harmful ultraviolet radiation. These models help predict how changes in emissions will impact ozone recovery efforts. -

Air Quality Assessment

By analyzing tropospheric composition, the initiative supports policies aimed at improving air quality. The models provide insights into how various pollutants interact and affect human health. -

Climate Change Projections

This compound models are integral to understanding the broader implications of climate change, including feedback mechanisms between atmospheric chemistry and climate systems.

Data Table: this compound Model Applications

Case Studies

-

Ozone Recovery Models

A study evaluated multiple this compound models to project ozone layer recovery under different emission scenarios. The findings indicated that stringent policy measures could lead to a full recovery of the ozone layer by 2060 . -

Impact of Emission Policies on Air Quality

Research using this compound simulations assessed how future emission policies could affect tropospheric ozone levels. Results showed that without significant reductions in emissions, air quality would deteriorate, exacerbating health issues .

Cancer Cell Map Initiative (this compound)

Overview

The Cancer Cell Map Initiative focuses on mapping protein interactions involved in cancer progression. By shifting the research paradigm from genetic to proteomic analysis, it aims to identify new biomarkers and therapeutic targets.

Key Applications

-

Protein-Protein Interaction Mapping

The initiative employs advanced techniques like affinity purification-mass spectrometry to catalog protein interactions in various cancers, revealing potential drug targets . -

Biomarker Discovery

The mapping efforts have led to the identification of novel biomarkers that can improve cancer diagnosis and treatment decisions, particularly for breast cancer and head and neck cancers . -

Therapeutic Target Identification

By understanding protein interactions within cancer pathways, researchers can identify new therapeutic targets that may enhance treatment efficacy .

Data Table: Cancer Cell Map Initiative Applications

作用机制

CCMI 通过正向调节 α7 神经元烟碱乙酰胆碱受体发挥作用。它不与正构位点结合,而是增强了这些受体的激动剂诱导电流。这种调节导致神经元信号传导和认知功能的改善。 所涉及的分子靶标包括 α7 神经元烟碱乙酰胆碱受体和相关的信号通路 .

相似化合物的比较

类似化合物

AVL-3288: CCMI 的另一个名称,具有类似的性质和应用。

UCI-4083: 一种对 α7 神经元烟碱乙酰胆碱受体具有类似调节作用的化合物。

独特性

This compound 的独特之处在于它选择性地正向变构调节 α7 神经元烟碱乙酰胆碱受体,而不与正构位点结合。 此特性使其成为研究神经元信号传导和开发认知功能障碍治疗剂的宝贵工具 .

生物活性

Ccmi, specifically referred to in the context of the this compound protein, is a component of the CcmFHI heme ligation complex, primarily found in proteobacteria and archaea. This complex plays a crucial role in the maturation of cytochrome c, which is essential for various biological processes, including electron transport in cellular respiration. This article delves into the biological activity of this compound based on recent research findings, highlighting its molecular mechanisms, functional significance, and potential therapeutic applications.

Molecular Mechanism

The this compound protein functions as an apocytochrome c chaperone , facilitating the correct assembly and maturation of cytochrome c. Research indicates that this compound interacts with heme and promotes its incorporation into apocytochrome c, which is vital for the proper functioning of electron transfer systems in bacteria and archaea .

Key Features:

- Heme Binding : this compound has specific regions that bind heme, crucial for its function as a chaperone.

- Stability and Activity : The stability of this compound is influenced by its membrane-spanning segments, which are essential for its activity within the cytoplasmic membrane .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Chaperone Activity : It assists in folding and stabilizing apocytochrome c, ensuring proper electron transport chain function.

- Regulatory Role : this compound may regulate the expression of genes involved in oxidative stress responses, enhancing bacterial survival under adverse conditions.

Case Studies

Several studies have explored the implications of this compound's biological activity:

- Study 1 : A study on Escherichia coli mutants lacking this compound showed impaired cytochrome c maturation and reduced respiratory efficiency. This highlights the protein's critical role in energy metabolism .

- Study 2 : In a comparative analysis of different bacterial species, variations in this compound sequences correlated with differences in electron transport efficiency, suggesting evolutionary adaptations linked to environmental niches .

Data Table: Summary of Biological Activities

| Activity Type | Description | Implications |

|---|---|---|

| Chaperone Activity | Assists apocytochrome c folding | Essential for electron transport |

| Heme Binding | Facilitates heme incorporation | Critical for cytochrome function |

| Gene Regulation | Modulates oxidative stress response genes | Enhances survival under stress |

Research Findings

Recent studies have provided insights into the structural and functional dynamics of this compound:

- Structural Analysis : X-ray crystallography has revealed the three-dimensional structure of this compound, indicating specific binding sites for heme and apocytochrome c .

- Functional Studies : Mutagenesis experiments have identified key residues necessary for this compound's chaperone function. Alterations to these residues resulted in significant decreases in cytochrome c maturation efficiency .

属性

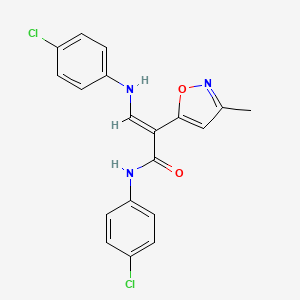

IUPAC Name |

(E)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIACTLSBBIY-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。